molecular formula C10H11N5O3S B159454 N-Acetyl-S-1H-purin-6-yl-L-cysteine CAS No. 136039-99-1

N-Acetyl-S-1H-purin-6-yl-L-cysteine

Cat. No. B159454
M. Wt: 281.29 g/mol
InChI Key: JNURDKXJPBZZGO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-1H-purin-6-yl-L-cysteine (APC) is a synthetic compound that has been used in scientific research for its potential therapeutic effects. APC is a modified form of the naturally occurring antioxidant, glutathione, and has been shown to have anti-inflammatory and antioxidant properties. In

Mechanism Of Action

The mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine is not fully understood, but it is believed to involve the regulation of cellular redox balance. N-Acetyl-S-1H-purin-6-yl-L-cysteine is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause damage to cells and tissues. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine may modulate the expression of genes involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.

Biochemical And Physiological Effects

N-Acetyl-S-1H-purin-6-yl-L-cysteine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-Acetyl-S-1H-purin-6-yl-L-cysteine can protect cells from oxidative stress-induced damage, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have also shown that N-Acetyl-S-1H-purin-6-yl-L-cysteine can reduce inflammation in animal models of arthritis and inflammatory bowel disease. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has been found to have a beneficial effect on liver function in animal models of liver disease.

Advantages And Limitations For Lab Experiments

One advantage of using N-Acetyl-S-1H-purin-6-yl-L-cysteine in lab experiments is its stability and solubility in water, making it easy to work with. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using N-Acetyl-S-1H-purin-6-yl-L-cysteine is its cost, as it can be expensive to synthesize. Additionally, the mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-Acetyl-S-1H-purin-6-yl-L-cysteine. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine and its effects on cellular redox balance. Finally, there is a need for more in vivo studies to determine the efficacy of N-Acetyl-S-1H-purin-6-yl-L-cysteine in animal models of disease.

Synthesis Methods

N-Acetyl-S-1H-purin-6-yl-L-cysteine can be synthesized through a multi-step process starting with the reaction of 6-chloropurine with L-cysteine in the presence of a base. This reaction produces 6-S-cysteinylpurine, which is then acetylated to form N-Acetyl-S-1H-purin-6-yl-L-cysteine. The final product is purified using chromatography techniques.

Scientific Research Applications

N-Acetyl-S-1H-purin-6-yl-L-cysteine has been used in various scientific research applications, including studies on oxidative stress, inflammation, and cancer. N-Acetyl-S-1H-purin-6-yl-L-cysteine has been shown to have a protective effect against oxidative stress-induced damage to cells and tissues. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease. N-Acetyl-S-1H-purin-6-yl-L-cysteine has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

136039-99-1

Product Name

N-Acetyl-S-1H-purin-6-yl-L-cysteine

Molecular Formula

C10H11N5O3S

Molecular Weight

281.29 g/mol

IUPAC Name

(2R)-2-acetamido-3-(7H-purin-6-ylsulfanyl)propanoic acid

InChI

InChI=1S/C10H11N5O3S/c1-5(16)15-6(10(17)18)2-19-9-7-8(12-3-11-7)13-4-14-9/h3-4,6H,2H2,1H3,(H,15,16)(H,17,18)(H,11,12,13,14)/t6-/m0/s1

InChI Key

JNURDKXJPBZZGO-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC=NC2=C1NC=N2)C(=O)O

SMILES

CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O

synonyms

S-(6-purinyl)-N-acetylcysteine
S-NAPC

Origin of Product

United States

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